

Comprehensive FTIR Spectral Analysis of 5-Hydroxy-1H-indole-2-carbaldehyde

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Compound of Interest

Compound Name: *5-hydroxy-1H-indole-2-carbaldehyde*

CAS No.: *1523152-39-7*

Cat. No.: *B6263910*

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Executive Summary

5-Hydroxy-1H-indole-2-carbaldehyde (also known as 5-hydroxyindole-2-carboxaldehyde) is a highly functionalized heterocyclic building block critical in the synthesis of pharmaceuticals, including serotonin analogs, antiviral agents, and targeted oncology drugs. Accurate structural verification of this intermediate is paramount to ensure downstream synthetic fidelity.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for confirming the presence and integrity of its three primary functional zones: the C5-hydroxyl group, the indole core (N-H and aromatic ring), and the C2-carbaldehyde group. This whitepaper establishes a definitive guide to the vibrational modes of **5-hydroxy-1H-indole-2-carbaldehyde**, grounded in empirical data from structural analogs and established spectroscopic principles [1].

Mechanistic Grounding: Structural Causality of Vibrational Modes

To interpret the FTIR spectrum of this molecule, one must understand the causal relationship between its electronic structure and its vibrational frequencies.

- **Conjugation Effects on the Carbonyl (C=O):** In standard aliphatic aldehydes, the C=O stretch typically appears around 1720–1740 cm^{-1} . However, in **5-hydroxy-1H-indole-2-carbaldehyde**, the carbonyl group at the C2 position is in direct conjugation with the extended π -electron system of the indole ring. This delocalization of electrons weakens the C=O double bond character, shifting the absorption to a significantly lower frequency (typically 1650–1690 cm^{-1}) [2].
- **Hydrogen Bonding (O-H and N-H):** The molecule possesses both a phenolic hydroxyl group (-OH) and a pyrrolic amine (-NH). In the solid state, these groups engage in extensive intermolecular hydrogen bonding. This interaction broadens the absorption bands and shifts them to lower wavenumbers (3200–3450 cm^{-1}), often resulting in a complex, overlapping peak envelope [3].
- **Fermi Resonance:** The aldehyde C-H stretch is uniquely identifiable by Fermi resonance—a quantum mechanical interaction between the fundamental C-H stretch and the first overtone of the C-H in-plane bend. This produces a characteristic weak doublet around 2750 cm^{-1} and 2850 cm^{-1} .

Quantitative Data Presentation

The following table synthesizes the expected quantitative FTIR absorption data for **5-hydroxy-1H-indole-2-carbaldehyde**, extrapolated from high-resolution spectral data of its direct structural analogs (such as 5-hydroxyindole and indole-2-carboxaldehyde) [1, 4].

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity & Shape	Causality / Diagnostic Value
O-H / N-H	Stretching	3200 – 3450	Broad, Strong	Overlapping bands due to solid-state intermolecular H-bonding.
C-H (Aromatic)	Stretching	3050 – 3150	Weak, Sharp	Differentiates sp ² hybridized carbons from sp ³ impurities.
C-H (Aldehyde)	Stretching	~2750 & ~2850	Weak, Doublet	Fermi resonance; definitive proof of the aldehyde proton.
C=O (Aldehyde)	Stretching	1650 – 1690	Strong, Sharp	Shifted lower due to conjugation with the indole π-system.
C=C / C=N	Ring Breathing	1450 – 1580	Medium, Multiple	Characteristic skeletal vibrations of the indole core.
C-O (Phenolic)	Stretching	1200 – 1250	Strong, Sharp	Confirms the presence of the C5 hydroxyl attachment.

C-H (Aromatic)	Out-of-plane Bend	750 – 850	Strong	Indicates the specific substitution pattern on the aromatic ring.
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Experimental Protocol: Self-Validating ATR-FTIR Workflow

Modern characterization relies on Attenuated Total Reflectance (ATR) FTIR, which eliminates the moisture interference commonly seen in traditional KBr pellet preparations. The following protocol is designed as a self-validating system to ensure data integrity.

Prerequisites: FTIR spectrometer equipped with a diamond ATR accessory; analytical grade isopropanol; lint-free wipes.

- System Initialization & Baseline Validation:
 - Power on the spectrometer and allow the IR source to stabilize for at least 30 minutes.
 - Clean the diamond ATR crystal using isopropanol and a lint-free wipe. Allow to air dry.
 - Self-Validation Step: Run a background scan (ambient air). Inspect the baseline; it must be flat, with no residual peaks from previous samples or excessive water vapor/CO₂ noise.
- Sample Loading:
 - Transfer approximately 1–2 mg of solid **5-hydroxy-1H-indole-2-carbaldehyde** powder directly onto the center of the diamond crystal.
- Pressure Application:
 - Lower the ATR pressure anvil onto the sample. Apply consistent pressure until the software indicates optimal contact (typically via a live-monitor gauge).

- Causality: Intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample, ensuring high signal-to-noise ratio.
- Spectral Acquisition:
 - Set the acquisition parameters: 32 to 64 scans, 4 cm^{-1} resolution, data range 4000–400 cm^{-1} .
 - Initiate the scan.
- Data Processing:
 - Apply an ATR correction algorithm (if comparing to transmission libraries) to adjust for penetration depth variations across the frequency range.
 - Perform baseline correction and peak picking.

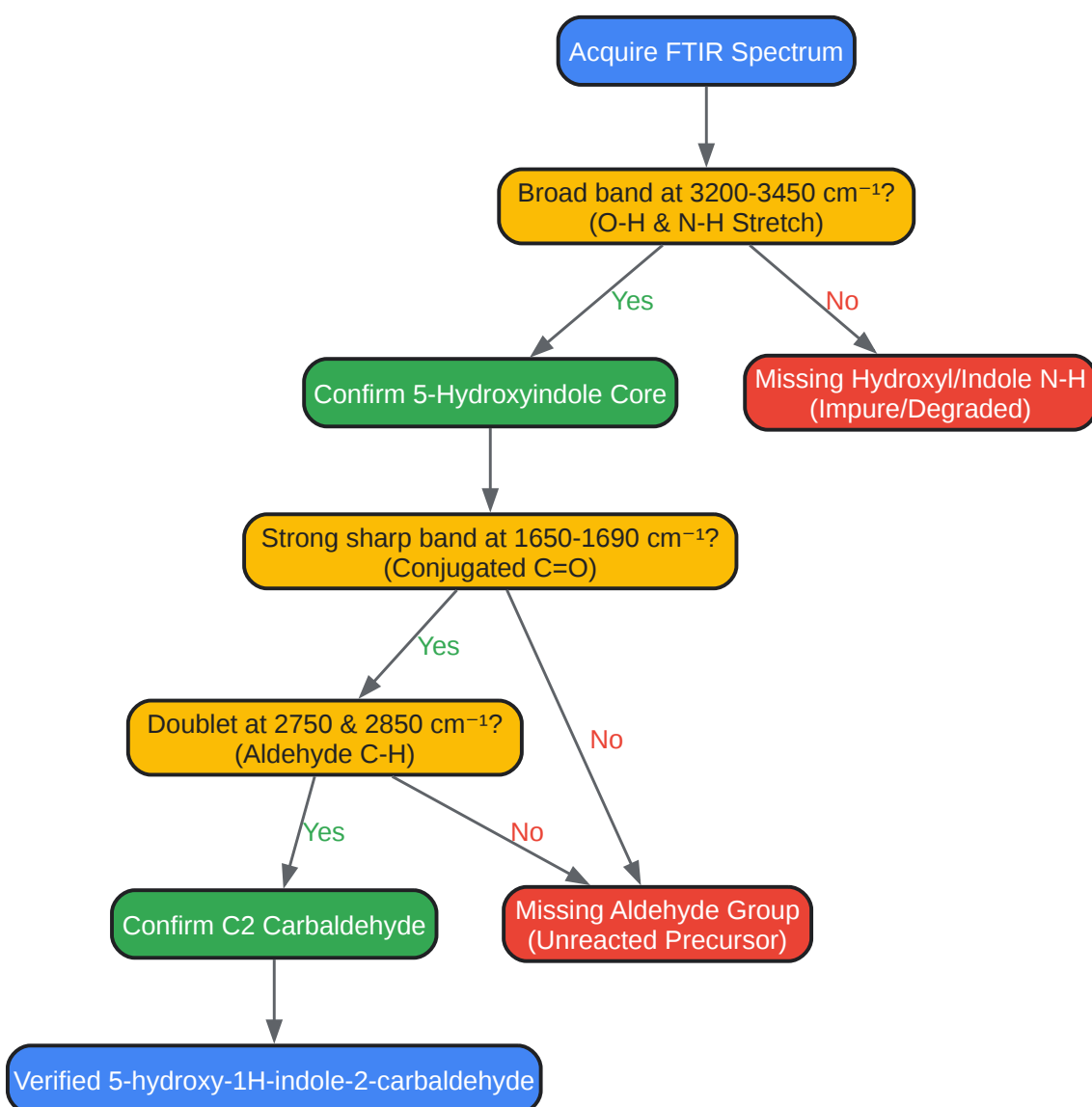


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Fig 1: Step-by-step experimental workflow for self-validating ATR-FTIR acquisition.

Diagnostic Workflow & Spectral Interpretation

When synthesizing **5-hydroxy-1H-indole-2-carbaldehyde**, it is critical to differentiate the final product from unreacted starting materials (e.g., 5-hydroxyindole) or over-oxidized byproducts (e.g., carboxylic acids). The logical diagnostic workflow below outlines the decision tree for spectral verification.



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Fig 2: Logical diagnostic workflow for interpreting the FTIR spectrum of the target molecule.

Troubleshooting Common Spectral Artifacts

- Broadening beyond 3500 cm⁻¹: If the O-H/N-H band extends unusually high or features a massive baseline hump, suspect moisture contamination in the sample. Desiccate the sample and re-run.
- Shift of C=O to >1700 cm⁻¹: If the carbonyl band appears above 1700 cm⁻¹, the conjugation may be disrupted, or you may have cross-contamination with an aliphatic ketone/aldehyde solvent (like acetone).

- Presence of a very broad band at 2500–3000 cm^{-1} : If the baseline drops significantly in this region alongside a C=O stretch near 1700 cm^{-1} , the aldehyde may have oxidized into a carboxylic acid (analogous to 5-hydroxyindole-2-carboxylic acid) [4].

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